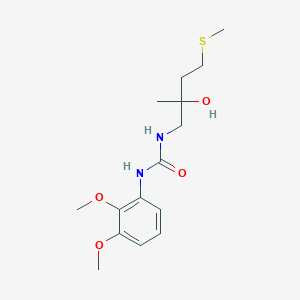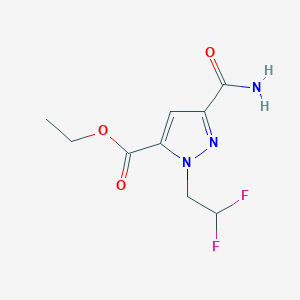![molecular formula C19H22ClNO3 B2552387 N-[2-(3-氯苯基)-2-甲氧基丙基]-2-苯氧基丙酰胺 CAS No. 1798464-07-9](/img/structure/B2552387.png)
N-[2-(3-氯苯基)-2-甲氧基丙基]-2-苯氧基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methoxypropyl chain, and a phenoxypropanamide moiety, which contribute to its distinct chemical properties and reactivity.
科学研究应用
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Compounds similar to “N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide” often target specific enzymes or receptors in the body. For example, many drugs target proteins involved in signal transduction pathways, which are critical for the cell’s response to its environment .
Mode of Action
Once the compound binds to its target, it can alter the target’s activity. This can result in a variety of effects, depending on the specific target and the type of interaction. For example, the compound could inhibit an enzyme, preventing it from carrying out its normal function .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, if the target is part of a signal transduction pathway, the compound could disrupt the signaling process, leading to changes in cell behavior .
Pharmacokinetics
After administration, the compound would be absorbed into the bloodstream, distributed throughout the body, metabolized (usually in the liver), and eventually excreted. These processes determine the drug’s bioavailability, or the amount of the drug that is able to have an active effect .
Result of Action
The ultimate effect of the compound would depend on the specific biochemical pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability, and the presence of other molecules can influence its ability to bind to its target .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position.
Methoxypropyl Chain Addition: The next step involves the addition of a methoxypropyl group to the chlorophenyl intermediate through a nucleophilic substitution reaction.
Formation of Phenoxypropanamide: The final step involves the coupling of the methoxypropyl-chlorophenyl intermediate with a phenoxypropanamide moiety using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
相似化合物的比较
Similar Compounds
N-[2-(4-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide: Similar structure with the chlorine atom at the para position.
N-[2-(3-bromophenyl)-2-methoxypropyl]-2-phenoxypropanamide: Similar structure with a bromine atom instead of chlorine.
N-[2-(3-chlorophenyl)-2-ethoxypropyl]-2-phenoxypropanamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide is unique due to the specific positioning of the chlorine atom and the methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-14(24-17-10-5-4-6-11-17)18(22)21-13-19(2,23-3)15-8-7-9-16(20)12-15/h4-12,14H,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQUCCBDIUAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)
![ethyl 1-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2552309.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)




![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)


